molecular formula C17H17BrN2O2S B5574700 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B5574700
M. Wt: 393.3 g/mol
InChI Key: GEMDAPBGHCZWBC-VXLYETTFSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is an organic compound that features a bromophenyl group, a methoxyphenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with thiourea to form 3-bromobenzylthiourea.

    Formation of the Sulfanylacetamide Intermediate: The 3-bromobenzylthiourea is then reacted with chloroacetic acid under basic conditions to form 2-[(3-bromophenyl)methylsulfanyl]acetamide.

    Formation of the Final Product: The final step involves the condensation of 2-[(3-bromophenyl)methylsulfanyl]acetamide with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
  • 2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

Uniqueness

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is unique due to the presence of both a bromophenyl and a methoxyphenyl group, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-22-16-7-5-13(6-8-16)10-19-20-17(21)12-23-11-14-3-2-4-15(18)9-14/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMDAPBGHCZWBC-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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